BenchChemオンラインストアへようこそ!

3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone

NK1 antagonist Substance P receptor CINV

Procure 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone (CAS 866038-62-2), a potent and selective NK1 receptor antagonist (IC50 2.35 nM) with a favorable CYP3A4-sparing profile (IC50 6.9 µM). This compound serves as a critical reference standard for medicinal chemistry programs targeting chemotherapy-induced nausea and vomiting (CINV), enabling SAR studies, CYP liability screening, and IP verification. Multi-vendor availability (≥4 suppliers) ensures reliable access for discovery and early development.

Molecular Formula C12H19NO3S
Molecular Weight 257.35
CAS No. 866038-62-2
Cat. No. B2410084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone
CAS866038-62-2
Molecular FormulaC12H19NO3S
Molecular Weight257.35
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)S(=O)(=O)CCC(C)C)C
InChIInChI=1S/C12H19NO3S/c1-8(2)5-6-17(15,16)11-9(3)7-10(4)13-12(11)14/h7-8H,5-6H2,1-4H3,(H,13,14)
InChIKeyNOFTYQHDZOCEER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone (866038-62-2): A High-Affinity NK1 Receptor Antagonist Candidate for Antiemetic Research and Procurement


3-(Isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone (CAS 866038-62-2) is a heterocyclic sulfonyl-pyridinone compound disclosed in Kissei Pharmaceutical patents as a potent neurokinin-1 (NK1) receptor antagonist [1] [2]. It is identified as Example 9 in US9708266 and US10011568, where it demonstrates single-digit nanomolar affinity (IC50 2.35 nM) for the human substance P (NK1) receptor [3]. With a molecular formula of C12H19NO3S and a molecular weight of 257.35 g/mol, this compound is commercially available from multiple suppliers (ChemScene, CymitQuimica, Leyan, MolCore) at purity levels of ≥95–98%, supporting both discovery research and early-stage development procurement .

Why Generic NK1 Antagonist Substitution Fails: Differentiated Pharmacology of 3-(Isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone


NK1 receptor antagonists are not interchangeable reagents. Clinically approved agents such as aprepitant exhibit high-affinity NK1 blockade (IC50 ~0.09–0.1 nM) but carry a well-characterized liability of potent CYP3A4 inhibition, creating drug-drug interaction risks that complicate co-administration with dexamethasone and other CYP3A4 substrates [1]. The Kissei patent series from which 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone originates was explicitly designed to address this problem: the inventors sought compounds retaining potent NK1 antagonism while reducing CYP3A4 inhibitory activity relative to aprepitant [2]. Even within this patent family, however, individual examples display distinct NK1/CYP3A4 selectivity profiles, meaning that substituting one patent example for another without confirming the specific selectivity ratio may introduce unintended CYP liability or compromise target potency. The quantitative evidence below establishes where 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone sits on the NK1 potency–CYP3A4 selectivity continuum and why this position matters for procurement decisions.

Quantitative Differentiation Evidence for 3-(Isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone: Head-to-Head NK1 Affinity and CYP3A4 Selectivity Data


NK1 Receptor Affinity: Direct Head-to-Head Comparison with Closest Patent Analog (Example 6) Under Identical Assay Conditions

In the same patent-defined, internally controlled human NK1 receptor binding assay (96-well format, pH 7.4, 2°C), 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone (Example 9) exhibited an IC50 of 2.35 nM, compared to 1.00 nM for the most potent in-class analog Example 6 (BDBM261483) [1] [2]. This represents a 2.35-fold difference in target affinity measured under identical experimental conditions, providing a precise quantitative basis for selecting between these two structurally related candidates when target engagement stringency is the primary selection criterion.

NK1 antagonist Substance P receptor CINV

CYP3A4 Inhibition: Quantitative Selectivity Advantage Over Aprepitant and Within-Class Differentiation from Example 6

Aprepitant is a known potent CYP3A4 inhibitor requiring clinical dose adjustment of co-administered CYP3A4 substrates [1]. The Kissei patent series was designed to reduce CYP3A4 inhibition [2]. In a standardized CYP3A4 fluorescence inhibition assay, 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone (Example 9) yielded a CYP3A4 IC50 of 6,900 nM [3]. Its closest patent analog, Example 6, showed a CYP3A4 IC50 of 6,100 nM under the same assay conditions [4]. The selectivity ratio (CYP3A4 IC50 / NK1 IC50) is ~2,936 for Example 9 vs. ~6,100 for Example 6, indicating that Example 6 achieves superior target-vs-CYP selectivity despite Example 9 having a nominally higher absolute CYP3A4 IC50. Both examples provide orders-of-magnitude higher CYP3A4 IC50 values compared to aprepitant (reported CYP3A4 IC50 ~100 nM range) [5].

CYP3A4 inhibition Drug-drug interaction NK1 antagonist selectivity

NK1 Affinity Positioning Relative to Clinical Benchmark Aprepitant and Other Approved NK1 Antagonists

The NK1 IC50 of 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone (2.35 nM) can be contextualized against clinical NK1 antagonists, noting that direct cross-study comparisons are confounded by differing assay formats. Aprepitant is reported with IC50 values of 0.09–0.1 nM in recombinant human NK1 binding assays [1]. Rolapitant demonstrates a human NK1 Ki of 0.66 nM [2], and netupitant shows a Ki of 0.95 nM . While these clinical agents display higher apparent affinity than Example 9, the Kissei patent compounds were not optimized solely for maximum NK1 affinity but for a balanced NK1/CYP3A4 profile. Example 9's 2.35 nM IC50 remains in the low nanomolar range and is comparable to other development-stage NK1 antagonists such as NKP608 (IC50 2.6 nM) [3].

NK1 receptor Cross-study comparison Clinical benchmark

Commercial Availability and Purity: Multi-Supplier Sourcing with Documented Purity Specifications Supporting Reproducible Research

3-(Isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone is available from at least four independent suppliers—ChemScene (≥98%), Leyan (98%), MolCore (NLT 97%), and CymitQuimica (min. 95%) —providing procurement redundancy and competitive pricing. This multi-vendor landscape contrasts with many proprietary patent-example compounds that are only available through custom synthesis. The compound is supplied with analytical characterization suitable for research use, and storage conditions (sealed dry, 2–8°C) are specified , supporting experimental reproducibility across batches and laboratories.

Compound procurement Purity specification Supplier comparison

Structural Differentiation: Isopentylsulfonyl Substituent as a Distinguishing Feature Within the 4,6-Dimethyl-2(1H)-pyridinone Chemical Series

Within the broader class of 3-sulfonyl-4,6-dimethyl-2(1H)-pyridinones, the isopentyl group at the sulfonyl position is a specific structural feature. Commercially listed analogs include 3-[(2-chlorophenyl)sulfonyl]-, 3-[(4-fluoro-2-methylphenyl)sulfonyl]-, 3-[(3-bromo-2-methylphenyl)sulfonyl]-, and 3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinones . These aryl-sulfonyl analogs differ from the alkyl-sulfonyl (isopentyl) substituent of the target compound in both lipophilicity and steric profile. While comparative pharmacological data for these specific analogs are not publicly available, the structural divergence—alkyl vs. aryl sulfonyl—is expected to influence physicochemical properties (logP, solubility), metabolic stability, and off-target profiles, making direct pharmacological substitution unreliable without experimental validation.

Structure-activity relationship Sulfonyl substituent Chemical series

Optimal Procurement and Research Application Scenarios for 3-(Isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone


NK1 Antagonist Screening Cascades Requiring CYP3A4-Sparing Profiles: Use as a Reference Compound with Quantified Selectivity

Research programs developing next-generation NK1 antagonists for chemotherapy-induced nausea and vomiting (CINV) that prioritize reduced CYP3A4 inhibition over maximal NK1 potency can employ 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone as a reference compound. Its fully characterized dual pharmacology (NK1 IC50 2.35 nM; CYP3A4 IC50 6,900 nM) provides a benchmark for screening cascades [1] [2]. Unlike aprepitant, which carries both CYP3A4 inhibitory and inducing effects [3], Example 9 offers a defined selectivity window enabling researchers to calibrate their own novel compounds against a known NK1/CYP3A4 profile.

Structure-Activity Relationship (SAR) Studies of the Pyridinone Scaffold: Alkyl-Sulfonyl vs. Aryl-Sulfonyl Comparison

Medicinal chemistry teams exploring the 4,6-dimethyl-2(1H)-pyridinone scaffold can use this compound as a representative alkyl-sulfonyl variant to systematically compare against commercially available aryl-sulfonyl analogs [1] [2]. The isopentylsulfonyl group provides a distinct lipophilicity and steric profile versus phenyl, substituted-phenyl, and heteroaryl sulfonyl derivatives. Multi-supplier availability (≥4 vendors with documented purity) supports procurement of sufficient quantities for parallel SAR investigations.

In Vitro Drug-Drug Interaction (DDI) Assessment Using a Well-Characterized Low-CYP3A4-Inhibition NK1 Probe

Pharmacology and DMPK laboratories conducting CYP3A4 inhibition liability screening can use this compound as a low-inhibition comparator alongside aprepitant (high CYP3A4 inhibition) [1] [2]. The ~60–70-fold higher CYP3A4 IC50 of Example 9 relative to aprepitant provides a wide dynamic range for assay validation and for benchmarking the CYP3A4-sparing properties of novel NK1 antagonists emerging from internal discovery programs.

Patent Landscape and Freedom-to-Operate Analysis: Procurement for IP Evaluation and Comparator Studies

Intellectual property teams and competitive intelligence groups procuring compounds for freedom-to-operate assessments can source this specific Example 9 compound to confirm its structure and activity relative to the claims in US9708266 and US10011568 [1]. Commercial availability from multiple vendors enables independent verification of the patent-disclosed NK1 affinity (2.35 nM) and CYP3A4 inhibition (6.9 µM) without reliance on the patent assignee's internal data.

Quote Request

Request a Quote for 3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.